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Compound of Interest

3-Fluoro-2-methyl-4-
Compound Name:

(trifluoromethyl)benzoic acid
CAS No.: 1070761-76-0

Cat. No.: B1526597

Get Quote

An In-depth Profile of 3-Fluoro-4-(trifluoromethyl)benzoic acid: Synthesis, Properties, and

Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 3-Fluoro-4-
(trifluoromethyl)benzoic acid (CAS No. 115754-21-7), a crucial fluorinated building block in
modern medicinal chemistry. While the initially requested compound, 3-Fluoro-2-methyl-4-
(trifluoromethyl)benzoic acid (CAS No. 1070761-76-0), is commercially available, it is poorly
characterized in scientific literature. Therefore, this document focuses on its well-documented
and structurally similar analog to provide actionable, in-depth insights for researchers, chemists,
and drug development professionals. We detail the compound's physicochemical properties,
provide a validated synthesis protocol, explore its primary application as a precursor for

potassium channel openers, and outline essential safety and handling procedures.
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Introduction and Compound Profile

Fluorinated organic molecules are of paramount importance in pharmaceutical sciences. The
strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups can dramatically alter
a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The
trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can increase
bioavailability and modulate pKa, making it a favored substituent in drug design.

3-Fluoro-4-(trifluoromethyl)benzoic acid is a prime example of a "fluorinated building block"—a
versatile intermediate used for the synthesis of more complex active pharmaceutical
ingredients (APIs).[1] Its utility is primarily demonstrated in the development of novel
therapeutics for neurological disorders, such as epilepsy, by serving as a key structural
component for potassium channel openers.[2]

Chemical Identity and Structure

The compound is a benzoic acid derivative with two key substitutions on the aromatic ring: a
fluorine atom at the 3-position and a trifluoromethyl group at the 4-position. This specific
arrangement of electron-withdrawing groups influences the acidity of the carboxylic acid and
the overall electronic profile of the molecule.

Identifier Value

Chemical Name 3-Fluoro-4-(trifluoromethyl)benzoic acid
CAS Number 115754-21-7

Molecular Formula CsHaF402

Molecular Weight 208.11 g/mol

Canonical SMILES C1=CC(=C(C=C1C(=0)O)R)C(F)(FF
InChl Key HRIHSNPFVGMAKX-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction
setup, and purification. It is a stable, off-white crystalline solid under standard conditions.
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Property Value Source

White to off-white crystalline

Appearance [1]
powder
Melting Point 174-179 °C [1]
Boiling Point 251 °C
N Slightly soluble in DMSO and
Solubility
Methanol
pKa (Predicted) 3.35+0.10

Synthesis and Purification Protocol

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzoic acid is typically achieved through a
Grignard reaction followed by carboxylation. This well-established organometallic
transformation is reliable for forming carbon-carbon bonds to an aromatic ring. The starting
material, 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, is commercially available.

Causality of Experimental Choices

e Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases, reacting
readily with protic solvents like water. All glassware must be rigorously dried, and anhydrous
solvents must be used to prevent quenching the reagent and reducing the yield.

o Grignard Formation: Magnesium metal reacts with the aryl bromide to form the
organomagnesium intermediate. The C-Br bond is significantly more reactive than the C-F
bond, ensuring selective reagent formation.

o Carboxylation: Solid carbon dioxide (dry ice) serves as the electrophile. The Grignard
reagent attacks the electrophilic carbon of COz, forming a magnesium carboxylate salt.

o Acidic Workup: The addition of a strong acid, like HCI, protonates the carboxylate salt to
yield the final carboxylic acid product and dissolves the remaining magnesium salts into the
agueous phase for easy removal.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis and validation of 3-Fluoro-4-(trifluoromethyl)benzoic acid.
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Step-by-Step Methodology

Preparation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask
equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add anhydrous
tetrahydrofuran (THF).

Grignard Formation: Dissolve 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in
anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium
suspension. If the reaction does not initiate (indicated by gentle bubbling and heat), add a
small crystal of iodine or gently warm the flask. Once initiated, add the remaining aryl
bromide solution dropwise at a rate that maintains a gentle reflux.

Carboxylation: After the magnesium has been consumed, cool the resulting Grignard reagent
solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add an excess of
freshly crushed dry ice in small portions, ensuring the temperature does not rise above -60
°C.

Work-up: Allow the mixture to warm to room temperature. Slowly quench the reaction by
adding 1 M aqueous HCI. Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a.), filter, and concentrate under reduced pressure. The crude solid can be purified by
recrystallization to yield the final product as a white powder.

Applications in Drug Discovery

The primary and most well-documented application of 3-Fluoro-4-(trifluoromethyl)benzoic acid

is as a key intermediate in the synthesis of KCNQ2/Q3 potassium channel openers.[1]

Mechanism: Targeting Neuronal Hyperexcitability

Voltage-gated potassium channels, particularly the KCNQ2/Q3 (Kv7.2/7.3) subtypes, are

crucial regulators of neuronal excitability.[3] They generate the "M-current,” a sub-threshold

potassium current that stabilizes the membrane potential and prevents repetitive firing of action

potentials. A dysfunction or down-regulation of these channels can lead to neuronal

hyperexcitability, which is a hallmark of disorders like epilepsy.[4]
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Small molecule openers (or activators) of KCNQ2/Q3 channels enhance the M-current,
effectively hyperpolarizing the neuron and making it less likely to fire. This mechanism is a
validated therapeutic strategy for treating seizures.[5]

Role as a Synthetic Precursor

3-Fluoro-4-(trifluoromethyl)benzoic acid is used to synthesize advanced benzamide-based
KCNQ2/Q3 openers. The synthesis involves an amide coupling reaction between the benzoic
acid and a substituted aminopyridine or a similar amine-containing heterocycle.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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